REACTION_SMILES
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[CH3:1][n:2]1[c:3]([C:15](=[O:16])[O:17][CH3:18])[cH:4][cH:5][c:6]1[C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14].[CH3:21][OH:22].[Na+:20].[OH-:19]>>[CH3:1][n:2]1[c:3]([C:15](=[O:16])[OH:17])[cH:4][cH:5][c:6]1[C:7]([c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1)=[O:14]
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Name
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COC(=O)c1ccc(C(=O)c2ccccc2)n1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(=O)c2ccccc2)n1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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Cn1c(C(=O)O)ccc1C(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |